molecular formula C11H8BrF3O3 B13260780 6-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

6-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B13260780
M. Wt: 325.08 g/mol
InChI Key: NJSZYKPUHPXWGC-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid group attached to a dihydrobenzopyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable benzopyran precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the intermediate compound to yield the desired product. Reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The bromine atom and trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 6-Bromo-2-chloro-3-(trifluoromethyl)benzoic acid
  • 6-Bromo-2-(trifluoromethyl)benzoic acid

Uniqueness

6-Bromo-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the dihydrobenzopyran ring imparts distinct physicochemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H8BrF3O3

Molecular Weight

325.08 g/mol

IUPAC Name

6-bromo-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H8BrF3O3/c12-6-1-2-8-5(3-6)4-7(10(16)17)9(18-8)11(13,14)15/h1-3,7,9H,4H2,(H,16,17)

InChI Key

NJSZYKPUHPXWGC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC2=C1C=C(C=C2)Br)C(F)(F)F)C(=O)O

Origin of Product

United States

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